![molecular formula C12H11ClN2O4 B1458704 [1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1910769-52-6](/img/structure/B1458704.png)
[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Übersicht
Beschreibung
[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H11ClN2O4 and its molecular weight is 282.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1910769-52-6
- Molecular Formula : C11H10ClN2O4
- Molecular Weight : 270.66 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Studies have shown that compounds similar to this compound exhibit inhibitory activity against PTPs, which are critical in regulating cellular signaling pathways. For instance, one study reported an IC50 value of 2.07 µM for a related compound against PTP1B, indicating significant inhibitory potential .
- Antidiabetic Effects : The compound may enhance insulin receptor signaling by inhibiting PTPs, which could lead to increased glucose uptake in muscle cells. In vitro studies demonstrated a 15% increase in glucose uptake in response to related compounds at specific concentrations .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it may exhibit selective toxicity towards certain cancer cells while sparing normal cells .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
PTP Inhibition | IC50 = 2.07 µM for PTP1B | |
Insulin Signaling Enhancement | 15% increase in glucose uptake | |
Cytotoxicity | Selective toxicity towards cancer cell lines |
Case Study: Antidiabetic Properties
A study focusing on the antidiabetic properties of imidazolidine derivatives found that modifications to the structure could enhance their efficacy as PTP inhibitors. The research indicated that compounds with similar scaffolds to this compound could significantly improve insulin signaling pathways, suggesting potential for diabetes management therapies .
Case Study: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity. The results indicated that while some cell lines showed resistance, others were significantly affected by the treatment, highlighting the need for further investigation into its selectivity and mechanism of action .
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-3-1-7(2-4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRHSDQRCAMZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(NC2=O)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.